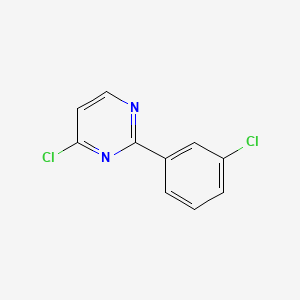

4-Chloro-2-(3-chlorophenyl)pyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2-(3-chlorophenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-3-1-2-7(6-8)10-13-5-4-9(12)14-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDXDIHHGWHIQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 4 Chloro 2 3 Chlorophenyl Pyrimidine

The synthesis of 4-Chloro-2-(3-chlorophenyl)pyrimidine can be approached through several established methods in heterocyclic chemistry. A common strategy involves the initial construction of the 2-(3-chlorophenyl)pyrimidin-4-ol scaffold, followed by a chlorination step.

One plausible synthetic route begins with the condensation of 3-chlorobenzamidine with a suitable three-carbon building block, such as diethyl malonate, in the presence of a base. This reaction forms the pyrimidine (B1678525) ring, yielding 2-(3-chlorophenyl)pyrimidin-4-ol. Subsequent treatment of this intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), replaces the hydroxyl group at the 4-position with a chlorine atom to afford the final product, this compound. google.com

Alternatively, transition metal-catalyzed cross-coupling reactions can be employed. For instance, a Suzuki coupling between a boronic acid derivative of 3-chlorobenzene and 2,4-dichloropyrimidine (B19661) could potentially be controlled to selectively form the C-C bond at the 2-position, followed by further manipulation if necessary. However, controlling the regioselectivity in such reactions can be challenging.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C₁₀H₆Cl₂N₂ |

| Molecular Weight | 225.08 g/mol |

| Appearance | Off-white to white solid (predicted) |

| Melting Point | 81-85 °C (for the 2-chlorophenyl isomer) |

| Boiling Point | ~340.8 °C (predicted) |

| Solubility | Soluble in organic solvents such as DMSO and DMF; sparingly soluble in water (predicted) |

Table 2: Spectroscopic Data for a Related Compound, 4-chloro-N-(3-chlorophenyl)pyrimidin-2-amine

| Spectroscopic Data | Value |

| Molecular Formula | C₁₀H₇Cl₂N₃ |

| Molecular Weight | 240.09 g/mol |

| InChIKey | CJBHZQJLFPOTCN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)Cl |

Elucidation of Molecular Structure and Electronic Attributes: Advanced Spectroscopic and Diffraction Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count) for 4-Chloro-2-(3-chlorophenyl)pyrimidine.

Expected Signals: The pyrimidine (B1678525) ring protons would typically appear as doublets in the aromatic region. The protons of the 3-chlorophenyl group would exhibit a more complex splitting pattern (multiplets, doublets of doublets) due to their relative positions and coupling with each other. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the pyrimidine ring.

Due to the lack of experimental data, a specific data table cannot be generated.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.

Expected Signals: Distinct signals would be expected for each carbon atom in the pyrimidine and 3-chlorophenyl rings. The carbons attached to chlorine (C-Cl) and nitrogen (C-N) would show characteristic chemical shifts. The quaternary carbons (those without attached protons) would also be identifiable. The specific chemical shifts would provide insight into the electronic structure of the molecule.

Without published spectra, a detailed data table of chemical shifts cannot be compiled.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would establish proton-proton couplings, showing which protons are adjacent to each other. This would be instrumental in assigning the protons on both the pyrimidine and the 3-chlorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is vital for establishing the connectivity between the pyrimidyl and 3-chlorophenyl rings and for assigning quaternary carbons.

Specific correlation data is unavailable in the absence of experimental results.

Vibrational Spectroscopy for Identification of Functional Group Signatures

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Expected Absorptions: The IR spectrum of this compound would be expected to show characteristic peaks for:

Aromatic C-H stretching vibrations (typically above 3000 cm⁻¹).

C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings (in the 1400-1600 cm⁻¹ region).

C-Cl stretching vibrations (typically in the 600-800 cm⁻¹ region).

Various aromatic C-H bending vibrations that are characteristic of the substitution patterns on the rings.

A table of specific absorption bands cannot be provided due to the lack of published experimental data.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light.

Expected Signals: Raman spectroscopy would be particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. Key signals would include the pyrimidine ring breathing modes and C-Cl symmetric stretches. A comparative analysis of IR and Raman spectra would provide a more complete vibrational assignment.

Specific Raman shift data for this compound is not available in the reviewed literature.

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula of "this compound". The theoretical exact mass of the compound (C₁₀H₆Cl₂N₂) can be calculated, and HRMS analysis validates this by measuring the experimental mass to within a few parts per million (ppm). This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

Electron impact (EI) mass spectrometry studies on related pyrimidine structures reveal characteristic fragmentation pathways. sapub.org For "this compound", the molecular ion peak [M]⁺• would be expected, along with a prominent [M+2]⁺• peak at approximately two-thirds the intensity of the [M]⁺• peak and an [M+4]⁺• peak, characteristic of a molecule containing two chlorine atoms.

The fragmentation pattern would likely involve several key cleavages. Alpha-cleavage is a primary mode of fragmentation for many heterocyclic compounds. miamioh.edu Common fragmentation steps for pyrimidine derivatives include the loss of a chlorine radical (•Cl), cleavage of the bond between the pyrimidine and phenyl rings, and fragmentation of the pyrimidine ring itself, often through the loss of molecules like hydrogen cyanide (HCN). sapub.orgmdpi.com

Table 1: Predicted HRMS Fragmentation Data for this compound

| Predicted Fragment Ion | Proposed Neutral Loss | Description |

| [C₁₀H₆ClN₂]⁺ | Cl | Loss of a chlorine radical from the molecular ion. |

| [C₄H₂ClN₂]⁺ | C₆H₄Cl | Cleavage of the C-C bond between the pyrimidine and phenyl rings. |

| [C₆H₄Cl]⁺ | C₄H₂ClN₂ | Formation of the chlorophenyl cation. |

| [C₉H₅ClN]⁺• | HCN | Loss of hydrogen cyanide from the [M-Cl]⁺ ion, indicating pyrimidine ring fragmentation. |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography offers an unparalleled method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing definitive data on bond lengths, bond angles, and intermolecular interactions. nih.gov

While the specific crystal structure for "this compound" is not detailed in the provided context, analysis of closely related chloro-aryl-pyrimidine derivatives allows for an informed prediction of its structural characteristics. researchgate.net Single-crystal X-ray diffraction studies on compounds like 4-chloro-2-(phenylselanyl) pyrimidine and 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine reveal common structural motifs. researchgate.netresearchgate.net

These structures typically crystallize in common space groups such as monoclinic (e.g., P2₁/c) or tetragonal (e.g., I4). researchgate.netnih.govresearchgate.net The pyrimidine and phenyl rings are generally planar or nearly planar. The dihedral angle between the planes of the pyrimidine and the substituted phenyl ring is a key structural parameter, influenced by steric hindrance from the substituents.

Table 2: Representative Crystallographic Data for Related Chloro-Pyrimidine Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine | Monoclinic | P2₁/c | Molecule is nearly planar. | nih.gov |

| 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine | Tetragonal | I4 | - | researchgate.net |

| (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine | Monoclinic | P2₁/c | Molecules packed via weak intermolecular hydrogen bonds. | researchgate.net |

π-π Stacking: Offset face-to-face π-stacking interactions are common between the aromatic pyrimidine and phenyl rings of adjacent molecules, contributing significantly to crystal stability. nih.gov

Hydrogen Bonding: Weak C—H···N hydrogen bonds are frequently observed, where a hydrogen atom attached to a carbon on one molecule interacts with a nitrogen atom of a neighboring pyrimidine ring. nih.govnih.gov

Halogen Interactions: Chlorine atoms can participate in various interactions, including C—H···Cl contacts and potentially Cl···Cl or Cl···π interactions, which can influence the molecular packing. rsc.org

These interactions collectively guide the formation of extended supramolecular architectures, such as one-dimensional chains or two-dimensional sheets. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption spectrum is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For "this compound", the primary chromophore is the extended aromatic system comprising the pyrimidine and chlorophenyl rings. The UV-Vis spectrum is expected to show distinct absorption bands corresponding to specific electronic transitions. ias.ac.in Studies on substituted pyrimidines and pyridines serve as a basis for interpreting these transitions. researchgate.netresearchgate.net

The main transitions observed are:

π→π* Transitions: These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The presence of substituents like chlorine and the chlorophenyl group, which act as auxochromes, typically causes a bathochromic (red) shift, moving these absorptions to longer wavelengths compared to unsubstituted pyrimidine. ias.ac.in

n→π* Transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron (from the lone pairs of the nitrogen atoms) to a π* antibonding orbital. These transitions are characteristic of heteroaromatic compounds. ias.ac.inresearchgate.net

The solvent used for the analysis can also influence the position of the absorption maxima.

Table 3: Predicted Electronic Transitions for this compound

| Type of Transition | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π→π | π → π | ~220-280 nm | High |

| n→π | n → π | >280 nm | Low |

Nucleophilic Aromatic Substitution (NAS) Reactions at the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic systems like pyrimidines. The presence of electronegative nitrogen atoms in the pyrimidine ring facilitates nucleophilic attack, a process further enhanced by the presence of good leaving groups, such as chlorine.

Reactivity at the C-4 Position and the Role of the Chloro Substituent

In 2,4-dichloropyrimidine (B19661) systems, nucleophilic substitution typically occurs selectively at the C-4 position. wuxiapptec.com This preference is attributed to the electronic characteristics of the pyrimidine ring. The C-4 position is electronically more deficient and thus more susceptible to nucleophilic attack. stackexchange.com The chloro substituent at this position acts as an effective leaving group, enabling the introduction of a wide range of nucleophiles. researchgate.net The stability of the intermediate formed during the reaction, known as a Meisenheimer complex, plays a crucial role in determining the regioselectivity. Attack at the C-4 position leads to a more stabilized intermediate, where the negative charge can be delocalized over the nitrogen atoms of the pyrimidine ring. stackexchange.comechemi.com

The general reactivity trend for nucleophilic aromatic substitution on chloropyrimidines is that the C-4 position is more reactive than the C-2 position. stackexchange.com This is a common observation in heterocyclic chemistry and is supported by both experimental data and theoretical calculations. wuxiapptec.comstackexchange.com The chloro group at C-4 is readily displaced by various nucleophiles, including amines, alkoxides, and thiolates, providing a versatile handle for further chemical modification. researchgate.netrsc.org

Influence of Electronic and Steric Factors on Regioselectivity and Reaction Outcomes

The regioselectivity of nucleophilic aromatic substitution on the pyrimidine ring is a nuanced process governed by a combination of electronic and steric factors. wuxiapptec.com While the C-4 position is generally favored for nucleophilic attack in 2,4-dichloropyrimidines, the presence of other substituents on the ring can significantly alter this preference. wuxiapptec.comwuxiapptec.com

Electronic Effects: The electronic nature of substituents on the pyrimidine ring can dramatically influence the regioselectivity of SNAr reactions.

Electron-donating groups (EDGs) at the C-6 position can reverse the typical C-4 selectivity, favoring substitution at the C-2 position. wuxiapptec.com This is because EDGs increase the electron density at the C-4 position, making it less electrophilic.

Electron-withdrawing groups (EWGs) at the C-5 or C-6 positions can also lead to a mixture of C-2 and C-4 substitution products or even exclusive C-2 substitution. wuxiapptec.com These groups can alter the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), influencing the site of nucleophilic attack. wuxiapptec.com

Steric Effects: Steric hindrance can also play a significant role in directing the outcome of the reaction. A bulky substituent at the C-5 position can hinder the approach of a nucleophile to the C-4 position, thereby favoring attack at the less sterically encumbered C-2 position. wuxiapptec.com The interplay between steric and electronic factors is complex and can lead to unexpected regiochemical outcomes. researchgate.netnih.gov

Interactive Table: Factors Influencing Regioselectivity in NAS Reactions of Dichloropyrimidines

| Factor | Influence on Regioselectivity | Example |

| Electronic | An electron-donating group at C-6 favors C-2 substitution. wuxiapptec.com | A methoxy (B1213986) group at C-6 directs nucleophilic attack to the C-2 position. wuxiapptec.com |

| Electronic | An electron-withdrawing group at C-5 or C-6 can lead to mixed or C-2 selective substitution. wuxiapptec.com | A nitro group at C-5 can alter the LUMO distribution, affecting the site of attack. |

| Steric | A bulky substituent at C-5 can hinder attack at C-4, favoring C-2. wuxiapptec.com | A trimethylsilyl (B98337) group at C-5 can direct substitution to the C-2 position. wuxiapptec.com |

Post-Synthetic Derivatization via Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the C-C and C-N bond formation, offering a versatile platform for the derivatization of this compound.

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. mdpi.commdpi.com In the context of 2,4-dichloropyrimidines, this reaction also exhibits a preference for the C-4 position. mdpi.comresearchgate.net This regioselectivity is attributed to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond. mdpi.comresearchgate.net

Microwave-assisted Suzuki coupling reactions of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids have been shown to be highly efficient, providing C4-substituted pyrimidines in good to excellent yields with short reaction times and low catalyst loading. mdpi.combohrium.com The choice of solvent can be critical to the success of the reaction, with alcoholic solvent mixtures often affording greater reactivity. researchgate.netnih.gov

Table: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines

| Catalyst System | Substrates | Key Features |

| Pd(PPh3)4 / K2CO3 | 2,4-dichloropyrimidine and aryl/heteroaryl boronic acids | Microwave irradiation leads to high yields and short reaction times (15 min). mdpi.com |

| Pd(PPh3)4 / K2CO3 | 2,4-dichloropyrimidine and phenylboronic acid | One-pot, regioselective double Suzuki coupling is possible. nih.gov |

| Ligand-free "Jeffery" conditions | 2,4-dichloropyridine | Increases C4-selectivity. nih.gov |

Buchwald-Hartwig Amination with Various Amine Nucleophiles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction provides a powerful method for introducing a wide variety of amine nucleophiles onto the pyrimidine ring. researchgate.netacsgcipr.org For polychloropyrimidines, regioselective amination can be achieved. While SNAr reactions with amines can occur, the Buchwald-Hartwig reaction offers a complementary and often more efficient route, especially for less activated substrates or more complex amines. researchgate.net

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with sterically hindered phosphine (B1218219) ligands often being employed to promote the transformation. researchgate.net The reaction conditions, including the choice of base and solvent, also play a significant role in the outcome of the reaction. libretexts.org

Sonogashira Coupling and Related Carbon-Carbon Bond Formations

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, used to form carbon-carbon bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction allows for the introduction of alkynyl moieties onto the pyrimidine scaffold. researchgate.net The reaction is typically carried out under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org

The Sonogashira reaction has been successfully applied to various halogenated heterocycles, including chloropyrimidines. researchgate.net Similar to other cross-coupling reactions on this scaffold, the C-4 position is generally the more reactive site. The resulting alkynylated pyrimidines can serve as versatile intermediates for further transformations.

Table: Cross-Coupling Reactions for C-C and C-N Bond Formation

| Reaction | Catalyst System | Coupling Partners | Bond Formed |

| Suzuki-Miyaura | Pd(0) catalyst, Base | Aryl/vinyl halide, Boronic acid | C-C |

| Buchwald-Hartwig | Pd(0) or Pd(II) catalyst, Ligand, Base | Aryl halide, Amine | C-N |

| Sonogashira | Pd(0) catalyst, Cu(I) cocatalyst, Base | Aryl/vinyl halide, Terminal alkyne | C-C (alkynyl) |

Other Selective Functionalization Reactions

The scaffold of this compound serves as a versatile platform for the synthesis of a wide array of more complex molecules. Its reactivity is characterized by two primary sites amenable to functionalization: the electron-deficient pyrimidine ring, activated towards nucleophilic substitution at the C4-position, and the 3-chlorophenyl substituent, which can undergo various transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for a modular approach to the synthesis of diverse derivatives, enabling systematic modifications to explore structure-activity relationships in medicinal chemistry and materials science.

Introduction of Diverse Heteroatom Substituents (e.g., Oxygen, Sulfur, Nitrogen)

The chlorine atom at the C4 position of the pyrimidine ring is the most reactive site for nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the two ring nitrogen atoms, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. This inherent reactivity allows for the straightforward and selective introduction of a variety of oxygen, sulfur, and nitrogen-based substituents.

Oxygen Nucleophiles: The displacement of the C4-chloride by oxygen nucleophiles, such as alkoxides or phenoxides, provides access to the corresponding 4-alkoxy- and 4-aryloxypyrimidine derivatives. These reactions are typically performed in the presence of a base, like sodium hydride or potassium carbonate, to generate the nucleophilic alkoxide or phenoxide in situ. For instance, treatment of a 4-chloropyrimidine (B154816) derivative with sodium methoxide (B1231860) in methanol (B129727) leads to the formation of the 4-methoxy derivative. Similarly, reaction with substituted phenols can introduce various aryloxy groups.

Sulfur Nucleophiles: Sulfur-based nucleophiles, being generally soft and highly nucleophilic, react readily with 4-chloropyrimidines to yield 4-thioether derivatives. The reaction of this compound with thiols or thiophenols proceeds efficiently, usually in the presence of a base such as triethylamine (B128534) or potassium carbonate, in a polar aprotic solvent like DMF or acetonitrile. This method allows for the introduction of a diverse range of alkylthio and arylthio substituents.

Nitrogen Nucleophiles: The amination of the C4 position is one of the most widely utilized functionalization strategies for 4-chloropyrimidines. The reaction with primary or secondary amines, including aliphatic, alicyclic, and aromatic amines, typically proceeds under thermal conditions, sometimes with acid catalysis, or in the presence of a base to neutralize the HCl generated during the reaction. Microwave-assisted procedures have also been shown to accelerate these reactions significantly. The broad scope of available amines allows for the synthesis of a large library of 4-aminopyrimidine (B60600) derivatives, which are common structural motifs in biologically active compounds.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on 4-Chloropyrimidine Analogues

| Nucleophile (Nu-H) | Reagents and Conditions | Product Type | General Yield Range |

| R-OH (Alcohol) | NaH, THF, 0 °C to rt | 4-Alkoxypyrimidine | Good to Excellent |

| Ar-OH (Phenol) | K2CO3, DMF, 80-100 °C | 4-Aryloxypyrimidine | Good |

| R-SH (Alkyl Thiol) | K2CO3, Acetone, reflux | 4-(Alkylthio)pyrimidine | Excellent |

| Ar-SH (Aryl Thiol) | Et3N, CH3CN, rt | 4-(Arylthio)pyrimidine | Good to Excellent |

| R1R2NH (Amine) | Et3N, Propanol, MW, 120-140 °C | 4-Aminopyrimidine | Good to Excellent |

| Ar-NH2 (Aniline) | 0.1 eq. HCl, H2O, 100 °C | 4-(Arylamino)pyrimidine | Moderate to Good |

Modification and Derivatization of the Phenyl Substituent

The chloro-substituent on the phenyl ring offers a secondary site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the structural diversity of the derivatives.

Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester. This reaction is tolerant of a wide range of functional groups and has been extensively used for the arylation of pyrimidine-substituted phenyl rings. The reaction typically employs a palladium(0) catalyst, such as Pd(PPh3)4, in the presence of a base (e.g., K3PO4, Cs2CO3) and a suitable solvent like 1,4-dioxane (B91453) or a toluene/water mixture. This enables the synthesis of biaryl compounds or the introduction of various alkyl or vinyl groups at the 3-position of the phenyl ring.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed reaction couples the aryl chloride with a primary or secondary amine. The process requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, X-Phos), and a strong base, such as sodium tert-butoxide. This strategy is highly effective for synthesizing derivatives where the 3-chloro group on the phenyl ring is replaced by a wide variety of amino functionalities, which are prevalent in pharmacologically active molecules.

Other palladium-catalyzed reactions, such as the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and cyanation reactions, can also be envisioned for the functionalization of the 3-chlorophenyl moiety, further diversifying the range of accessible derivatives.

Table 2: Representative Cross-Coupling Reactions on Chlorophenyl-Substituted Heterocycles

| Reaction Name | Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 2-(3-Arylphenyl)pyrimidine |

| Suzuki-Miyaura | Heteroarylboronic Acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 2-(3-Heteroarylphenyl)pyrimidine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 2-(3-Aminophenyl)pyrimidine |

| Buchwald-Hartwig | Aniline | Pd(OAc)2 / X-Phos | Cs2CO3 | Toluene | 2-(3-Anilinophenyl)pyrimidine |

Applications in Scientific Research

Role as a Precursor in the Synthesis of Biologically Active Molecules

The pyrimidine (B1678525) scaffold is a common feature in many approved drugs and clinical candidates. The ability to readily functionalize the 4-position of this compound allows for the systematic exploration of the structure-activity relationship (SAR) of new pyrimidine derivatives. By introducing a variety of substituents at this position, chemists can fine-tune the pharmacological properties of the resulting molecules, such as their potency, selectivity, and pharmacokinetic profile.

Use in the Development of Kinase Inhibitors

A significant application of substituted pyrimidines is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme, and the pyrimidine ring is an effective scaffold for mimicking the adenine (B156593) moiety of ATP. The 2,4-disubstituted pyrimidine core, which can be readily accessed from this compound, is a common feature in a number of potent and selective kinase inhibitors. The substituents at the 2- and 4-positions can be tailored to interact with specific amino acid residues in the kinase active site, thereby conferring selectivity for a particular kinase target.

Conclusion

Foundational Strategies for Pyrimidine Ring Construction

The construction of the core pyrimidine ring is the initial and most critical phase in the synthesis of complex derivatives. Modern organic synthesis has yielded several powerful strategies to achieve this, offering access to a wide array of substitution patterns.

Cyclocondensation Reactions for Pyrimidine Core Formation

Cyclocondensation reactions are a classical and widely utilized method for pyrimidine synthesis. This approach typically involves the reaction between a 1,3-dielectrophile and a 1,3-dinucleophile. nih.gov The most common strategy involves the condensation of a compound containing an N-C-N fragment (like amidines, urea, or guanidine) with a three-carbon unit possessing electrophilic sites at the 1 and 3 positions. bu.edu.eg

For instance, the reaction of β-enaminodiketones with aromatic amidines can lead to the formation of substituted pyrimidinones. nih.gov These reactions can be influenced by various factors, including solvent and temperature, to achieve complete consumption of starting materials and high yields. nih.gov Fused pyrimidine systems can also be synthesized through cyclocondensation; for example, reacting a pyrimidine derivative with chloroacetyl chloride can afford fused thiazolo pyrimidine compounds. asianpubs.org

Table 1: Examples of Cyclocondensation Reactions for Pyrimidine Synthesis

| 1,3-Dinucleophile | 1,3-Dielectrophile | Product Type | Reference |

| Amidines | β-Enaminodiketones | Substituted Pyrimidinones | nih.gov |

| Thiourea | Ethyl Cyanoacetate | 2-Thio-4-amino-6-hydroxypyrimidine | google.com |

| Pyrimidine derivative | Chloroacetyl chloride | Fused Thiazolo Pyrimidines | asianpubs.org |

Multicomponent Reaction (MCR) Approaches for Diversified Pyrimidine Scaffolds

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for synthesizing complex molecules like pyrimidines from simple starting materials in a single step. mdpi.com MCRs are particularly attractive as they allow for the creation of large libraries of diversely functionalized products, which is crucial in drug discovery. bohrium.comacs.orgnih.gov

A notable MCR approach is the iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgnih.govorganic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps, forming selective C-C and C-N bonds while liberating hydrogen and water. acs.orgnih.gov This method offers high regioselectivity and provides access to unsymmetrically substituted pyrimidines in excellent yields. acs.orgnih.gov Other MCR strategies include the ZnCl₂-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to yield 4,5-disubstituted pyrimidines. organic-chemistry.org

Tandem Annulation-Oxidation Strategies for Substituted Pyrimidines

Tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, provide an elegant and efficient pathway to substituted pyrimidines. A greener [3+3] tandem annulation-oxidation approach has been developed using α,β-unsaturated ketones and benzamidine (B55565) hydrochloride. rsc.orgrsc.org This method can be catalyzed by choline (B1196258) hydroxide, which acts as both a catalyst and a green reaction medium, offering mild conditions, short reaction times, and excellent yields. rsc.orgrsc.org A metal-free variation of this tandem annulation-oxidation pathway has also been accomplished in the presence of triethylamine (B128534). researchgate.net

Targeted Synthesis of Chloro-Substituted Pyrimidine Frameworks

Following the construction of the pyrimidine core, the introduction of chloro substituents is a key step in the synthesis of target molecules like this compound. This is typically achieved by converting a precursor, often a hydroxypyrimidine (pyrimidinone), into the corresponding chloropyrimidine.

Phosphoryl Chloride (POCl₃)-Mediated Chlorination Methods

The reaction of hydroxypyrimidines with phosphoryl chloride (POCl₃) is a well-established and widely used method for preparing chlorinated pyrimidines. nih.gov This reaction converts hydroxyl groups into chloro substituents. google.com The process generally involves heating the hydroxy-containing substrate in POCl₃, often in the presence of a tertiary amine like N,N-dimethylaniline, which can act as a catalyst and acid scavenger. nih.govdeepdyve.com

While excess POCl₃ has traditionally been used, methods have been developed for large-scale, solvent-free chlorination using equimolar amounts of POCl₃, which improves atom economy. nih.gov The reaction is believed to proceed via an imidoyl chloride intermediate. wikipedia.org For substrates with multiple hydroxyl groups, POCl₃ can effectively convert them to the corresponding polychlorinated derivatives. chemicalbook.com Sometimes, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) is used as a more potent chlorinating agent. indianchemicalsociety.com A two-step, one-pot synthesis of 4-chloro-2-(trichloromethyl)pyrimidines involves a cyclization reaction followed by treatment with POCl₃. researchgate.net

Table 2: Conditions for POCl₃-Mediated Chlorination

| Substrate | Reagent(s) | Conditions | Product | Reference |

| Hydroxypyrimidines | Equimolar POCl₃, Pyridine (B92270) | Sealed reactor, 160 °C, 2 hours | Chloropyrimidines | nih.gov |

| 6-Trifluoromethyluracil | POCl₃, N,N-dimethylaniline | Reflux | 2,4-Dichloro-6-trifluoromethylpyrimidine | deepdyve.com |

| Bislactam Pyrimidine Ring | POCl₃ | N/A | Dichloropyrimidine Ring | chemicalbook.com |

| 2-(trichloromethyl)-1,3-diazabutadienes and acyl chlorides | Triethylamine, then POCl₃ | One-pot | 4-chloro-2-(trichloromethyl)pyrimidines | researchgate.net |

Regioselective Functionalization Techniques for 4-Chloro Pyrimidine Derivatives

In pyrimidine chemistry, particularly with di-substituted frameworks like 2,4-dichloropyrimidines, the reactivity of the different positions can vary. For nucleophilic substitution reactions, the 4-position is generally more reactive than the 2-position. google.com This inherent difference in reactivity allows for regioselective functionalization.

By carefully controlling reaction conditions, a nucleophile can be directed to preferentially attack the C4 position of a 2,4-dichloropyrimidine (B19661), leaving the chlorine at the C2 position intact. This is a crucial strategy for synthesizing compounds where different substituents are required at the 2 and 4 positions. For example, reacting 2,4-dichloro-5-trifluoromethylpyrimidine with an amine can lead to a mixture of isomers, but conditions can be optimized to favor the substitution at the 4-position. google.com The greater electrophilicity of the C4 and C6 positions compared to the C2 position makes them more susceptible to nucleophilic attack. researchgate.net This principle is fundamental in the stepwise synthesis of complex pyrimidine derivatives, allowing for the selective introduction of various functional groups onto the 4-chloro pyrimidine scaffold.

Introduction of Aryl Substituents via Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the direct introduction of aryl substituents onto the pyrimidine core. These methods are characterized by their mild reaction conditions and broad functional group tolerance.

Palladium catalysts are preeminent in the synthesis of aryl-substituted pyrimidines due to their high efficiency and versatility. mdpi.com

The Suzuki-Miyaura coupling is a widely used method for creating carbon-carbon bonds between an aryl halide and an arylboronic acid. In the context of pyrimidine synthesis, this reaction allows for the regioselective arylation of chloropyrimidines. mdpi.com For instance, the coupling of 2,4-dichloropyrimidines with various arylboronic acids can be achieved with high efficiency, often targeting the more reactive C4 position. mdpi.com The choice of catalyst, base, and solvent is critical for optimizing reaction yield and selectivity. mdpi.comresearchgate.net Studies have shown that catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in combination with a base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in solvents like dioxane are effective. mdpi.comresearchgate.net

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is catalyzed by a combination of palladium and a copper(I) co-catalyst. organic-chemistry.orghes-so.ch It provides a direct route to alkynyl-substituted pyrimidines, which are valuable intermediates for further transformations. researchgate.net The reaction typically proceeds under mild, anaerobic conditions using an amine base. organic-chemistry.org Recent advancements have led to copper-free Sonogashira protocols that can be performed in water, enhancing the reaction's environmental friendliness. ucsb.edu

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has revolutionized the synthesis of aryl amines, replacing harsher traditional methods. wikipedia.org For pyrimidine derivatives, it allows for the introduction of various amino groups at the chloro-positions. The reaction's success hinges on the selection of an appropriate palladium catalyst and a specialized phosphine (B1218219) ligand, such as X-Phos, which facilitates the coupling of a wide range of amines. beilstein-journals.orglibretexts.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidine Synthesis

| Reaction Type | Substrates | Catalyst System | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 2,4-Dichloropyrimidine, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80 °C | 2-Chloro-4-arylpyrimidine | Good to Excellent | mdpi.com |

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine, Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane (B91453) | 5-(4-bromophenyl)-4,6-diarylpyrimidine | Good | mdpi.com |

| Sonogashira | 2,4,5,6-Tetrachloropyrimidine, Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | Amine base | Alkynyl-substituted pyrimidine | N/A | researchgate.net |

| Buchwald-Hartwig | 2-Bromo-13α-estrone 3-benzyl ether, Aniline | Pd(OAc)₂, X-Phos, KOt-Bu | Toluene, MW, 130 °C | 2-Anilino-13α-estrone derivative | 92 | beilstein-journals.org |

Nickel-based catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. rsc.org They are particularly effective in activating less reactive aryl chlorides. Nickel(II) complexes, often in conjunction with a ligand, can catalyze the coupling of aryl halides with various partners. nih.gov For the synthesis of arylpyrimidines, nickel catalysis can be employed in electrochemical setups, demonstrating its utility in modern synthetic approaches. nih.govresearchgate.net

Table 2: Nickel-Catalyzed Synthesis of Arylpyrimidines

| Reaction Type | Substrates | Catalyst System | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Reductive Cross-Coupling | 4-Amino-6-chloropyrimidine, Aryl halide | NiBr₂bpy, Sacrificial Fe anode | DMF, Electrolysis | 4-Amino-6-arylpyrimidine | Moderate to High | nih.gov |

| Dehydrogenative Coupling | 4,5-Diaminopyrimidine, Alcohols | [Ni(MeTAA)] | N/A | Polysubstituted Purines | N/A | rsc.org |

Electrosynthesis offers a green and efficient method for forming carbon-carbon bonds, avoiding the need for stoichiometric chemical reductants. nih.gov In the context of arylpyrimidine synthesis, an electrochemical reductive cross-coupling between 4-amino-6-chloropyrimidines and functionalized aryl halides has been developed. nih.govresearchgate.net This process typically uses a sacrificial iron anode and a catalytic amount of a nickel(II) complex. The reaction proceeds under mild conditions and allows for the synthesis of a range of novel 4-amino-6-arylpyrimidines in moderate to high yields. nih.gov The applied current intensity is a key parameter that influences the efficiency of the reaction. researchgate.net

Table 3: Electrochemical Synthesis of 4-Amino-6-arylpyrimidines

| Chloropyrimidine Substrate | Aryl Halide Partner | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Amino-6-chloropyrimidine | 4-Bromobenzonitrile | NiBr₂bpy | 78 | nih.govresearchgate.net |

| 4-Amino-6-chloropyrimidine | 1-Bromo-4-(trifluoromethyl)benzene | NiBr₂bpy | 72 | nih.govresearchgate.net |

| 2,4-Diamino-6-chloropyrimidine | 4-Bromoanisole | NiBr₂bpy | 85 | nih.govresearchgate.net |

Contemporary Green Chemistry Approaches in Pyrimidine Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inpowertechjournal.com In pyrimidine synthesis, this has led to the development of energy-efficient methods like microwave-assisted and ultrasound-driven reactions, which often result in higher yields, shorter reaction times, and a reduced environmental footprint. rasayanjournal.co.innih.gov

Microwave irradiation has become a valuable tool in organic synthesis, offering significant advantages over conventional heating methods, such as reduced reaction times and improved yields. powertechjournal.comnih.gov This technology has been successfully applied to various stages of pyrimidine synthesis, including palladium-catalyzed cross-coupling reactions. mdpi.comd-nb.info For example, the Suzuki-Miyaura coupling of 4-pyrimidyl tosylates with arylboronic acids can be performed efficiently in water under microwave heating, highlighting a particularly green approach. d-nb.info Similarly, the synthesis of 2-amino-4-chloro-pyrimidine derivatives and pyrimido[4,5-b]quinolin-ones has been significantly accelerated using microwave assistance. nih.govnih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis

| Reaction | Heating Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling of 4-Pyrimidyl Tosylate | Conventional (100 °C) | 24 h | 48 | d-nb.info |

| Suzuki Coupling of 4-Pyrimidyl Tosylate | Microwave (100 °C) | 1 h | 85 | d-nb.info |

| Synthesis of Pyrimido[4,5-b]quinolin-one | Conventional (Reflux) | 90 min | 73 | nih.gov |

| Synthesis of Pyrimido[4,5-b]quinolin-one | Microwave | 5 min | 96 | nih.gov |

| Synthesis of 2-amino-4-chloro-pyrimidine derivatives | Conventional | 6-8 h | 60-70 | nih.gov |

| Synthesis of 2-amino-4-chloro-pyrimidine derivatives | Microwave | 15-20 min | 85-95 | nih.gov |

Table 5: Ultrasound-Assisted Synthesis of Pyrimidine Derivatives

| Reaction Type | Substrates | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Cyclocondensation | 1,3-Dicarbonyl compounds, Aldehyde, Urea/Thiourea | Sm(ClO₄)₃ catalyst, Ultrasound (40 KHz) | Milder conditions, shorter reaction times, higher yields | nih.govmdpi.com |

| Cyclocondensation | β-Keto esters, Amidines | Ultrasound irradiation | Excellent yields | researchgate.net |

| Cyclocondensation | β-enaminones, 5-amino-1,2,4-triazole | Acetic acid, 99 °C, Ultrasound (5-17 min) | Shorter reaction times, high regioselectivity, excellent yields | nih.gov |

Atom-Economical and Environmentally Benign Procedures

In the pursuit of sustainable chemical manufacturing, significant emphasis has been placed on the development of atom-economical and environmentally benign synthetic routes. For the synthesis of this compound and its analogues, modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, have been optimized to align with the principles of green chemistry. These advancements focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

A key strategy in this endeavor is the use of microwave-assisted organic synthesis (MAOS) in conjunction with Suzuki-Miyaura cross-coupling reactions. This approach has proven highly effective for the regioselective synthesis of C4-substituted pyrimidines from 2,4-dichloropyrimidines and various arylboronic acids. mdpi.com The use of microwave irradiation significantly accelerates reaction times, often reducing them from hours to mere minutes, which contributes to a lower energy footprint. mdpi.com Furthermore, these methods often allow for a reduction in catalyst loading, a critical factor for both cost and environmental impact, given the precious nature of palladium. mdpi.com

The Suzuki-Miyaura coupling is inherently more atom-economical than classical methods as the byproducts, typically boronic acid derivatives and salts, are generally less toxic and easier to manage than those from other coupling reactions. The optimization of these reactions involves a systematic screening of catalysts, solvents, bases, and reaction conditions to maximize yield and selectivity while minimizing waste.

Detailed research findings have demonstrated the efficacy of microwave-assisted Suzuki coupling for the synthesis of 2-chloro-4-arylpyrimidines. A thorough investigation into the reaction conditions for the coupling of 2,4-dichloropyrimidine with phenylboronic acid serves as a model for the synthesis of analogues such as this compound, assuming a similar reactivity pattern for the isomeric starting material or a two-step approach.

Catalyst Screening for Suzuki Coupling

The choice of catalyst is paramount for the efficiency of the Suzuki coupling reaction. A screening of various palladium catalysts revealed that Tetrakis(triphenylphosphine)palladium(0) provided the highest yield for the model reaction.

| Catalyst | Yield (%) |

| Pd(PPh₃)₄ | 71 |

| Pd(dppf)Cl₂ | 35 |

| Pd(OAc)₂ | 21 |

| Pd₂(dba)₃ | Not efficient |

Reaction conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), catalyst (5 mol%), 1,4-dioxane (7 mL), 100 °C, 24 h.

Solvent and Reaction Condition Optimization

The selection of a suitable solvent system is crucial for both reaction efficiency and environmental impact. A mixture of 1,4-dioxane and water under microwave irradiation at 100°C for 15 minutes was identified as the optimal condition, providing a high yield of the desired C4-substituted product. mdpi.com The use of aqueous solvent mixtures is a step towards greener chemistry. mdpi.com

| Temperature (°C) | Time (min) | Yield (%) |

| 60 | 15 | 35 |

| 80 | 15 | 62 |

| 100 | 5 | 72 |

| 100 | 10 | 78 |

| 100 | 15 | 81 |

| 100 | 20 | 81 |

| 120 | 15 | 79 |

| 140 | 15 | 75 |

Reaction conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (3 mol%), 1,4-dioxane/H₂O, microwave irradiation.

Catalyst Loading

Minimizing the amount of the palladium catalyst is a key aspect of creating a more economical and environmentally friendly process. Research has shown that the catalyst loading can be significantly reduced without a substantial loss of yield, with as little as 0.5 mol% of Pd(PPh₃)₄ proving effective. mdpi.com

| Catalyst Loading (mol%) | Yield (%) |

| 5 | 71 |

| 3 | 71 |

| 1 | 68 |

| 0.5 | 65 |

Reaction conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), 1,4-dioxane (7 mL), 100 °C, 24 h.

Substrate Scope

The optimized microwave-assisted Suzuki coupling conditions have been successfully applied to a range of arylboronic acids, demonstrating the versatility of this method for creating a library of 2-chloro-4-arylpyrimidine analogues. The yields for various substituted arylboronic acids are generally high, indicating the robustness of the protocol.

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | 81 |

| 4-Methylphenylboronic acid | 2-Chloro-4-(4-methylphenyl)pyrimidine | 78 |

| 3-Methylphenylboronic acid | 2-Chloro-4-(3-methylphenyl)pyrimidine | 75 |

| 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 85 |

| 3-Chlorophenylboronic acid | 2-Chloro-4-(3-chlorophenyl)pyrimidine | 72 |

Reaction conditions: 2,4-dichloropyrimidine (0.5 mmol), arylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation. mdpi.com

These findings underscore the potential of microwave-assisted Suzuki-Miyaura couplings as an atom-economical and environmentally benign methodology for the synthesis of 4-chloro-2-arylpyrimidine analogues. The short reaction times, low catalyst loadings, and high yields contribute to a more sustainable synthetic pathway.

Challenges and Emerging Research Directions in Chloro Aryl Pyrimidine Chemistry

Development of Highly Sustainable and Stereoselective Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that often involve hazardous reagents and solvents. rasayanjournal.co.in The contemporary focus has shifted towards green and sustainable chemistry, aiming to minimize environmental impact while maximizing efficiency. benthamdirect.comnih.gov This involves the adoption of techniques such as microwave-assisted synthesis, multicomponent reactions (MCRs), and the use of eco-friendly solvents or solvent-free conditions. rasayanjournal.co.inpowertechjournal.com For instance, iridium-catalyzed multicomponent synthesis from amidines and alcohols represents a sustainable route that generates hydrogen and water as the only byproducts. figshare.comnih.gov Such methods offer significant advantages over conventional approaches by reducing waste, shortening reaction times, and simplifying workup procedures. rasayanjournal.co.in

Table 7.1.1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives

| Feature | Traditional Synthesis | Sustainable Synthesis |

|---|---|---|

| Energy Source | Conventional heating | Microwave irradiation, Ultrasonication rasayanjournal.co.inpowertechjournal.com |

| Reaction Type | Stepwise synthesis | Multicomponent reactions (MCRs) rasayanjournal.co.infigshare.com |

| Solvents | Often hazardous organic solvents | Green solvents (e.g., ionic liquids), solvent-free conditions rasayanjournal.co.in |

| Byproducts | Often stoichiometric and toxic waste | Minimal byproducts (e.g., water, H2) nih.gov |

| Efficiency | Longer reaction times, complex workup | Faster reactions, higher yields, simpler workup rasayanjournal.co.inpowertechjournal.com |

Stereoselectivity is another critical challenge, particularly when the pyrimidine core is intended for use in chiral environments such as biological systems. Developing synthetic routes that afford high stereoselectivity, like the NaOH-catalyzed rearrangement of propargylic hydroxylamines to access β-enaminones as pyrimidine precursors, is an area of active research. organic-chemistry.org The challenge lies in controlling the three-dimensional arrangement of atoms, which is crucial for the biological activity of many pharmaceutical compounds.

Advancements in In Situ Spectroscopic Characterization of Reaction Intermediates

A complete understanding of a chemical reaction requires the identification and characterization of transient intermediates. In situ (in the reaction mixture) and operando (while the reaction is working) spectroscopic techniques are powerful tools for gaining mechanistic insights that are not available from the analysis of final products alone. wikipedia.org

Recent advancements have enabled the use of real-time, two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the synthesis of pyrimidines. exlibrisgroup.comacs.org This technique allows for the observation of changes in chemical species as the reaction progresses, confirming the existence of postulated intermediates and even revealing previously undetected ones. exlibrisgroup.com Similarly, High-Performance Liquid Chromatography (HPLC) coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a highly sensitive method for detecting and quantifying pyrimidine synthesis intermediates from complex mixtures. scispace.comcreative-proteomics.com Mass spectrometry is particularly adept at detecting low-abundance charged intermediates, which are common in many catalytic cycles. nih.gov

These advanced analytical methods provide a "motion picture" of the reaction, detailing the transformation of reactants into products and elucidating the complete reaction mechanism. wikipedia.orgacs.org This knowledge is invaluable for optimizing reaction conditions to improve yield and selectivity.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis by providing powerful predictive tools. engineering.org.cnmit.edu These technologies can automatically learn from vast datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even design entire synthetic routes from scratch (retrosynthesis). engineering.org.cnchemrxiv.org

Table 7.3.1: Applications of AI/ML in Chloro-Aryl-Pyrimidine Chemistry

| Application Area | AI/ML Technique | Objective |

|---|---|---|

| Retrosynthesis | Template-based models, Seq2Seq, Graph Neural Networks | Predict synthetic routes to complex target molecules. engineering.org.cnmit.edu |

| Forward Prediction | Deep learning models | Predict the major product and potential side products of a given reaction. |

| Yield/Selectivity Prediction | Transfer learning, Ensemble models | Predict the percent yield or enantiomeric excess (%ee) of a reaction. rsc.org |

Exploration of Novel Catalytic Systems for Efficient and Selective Functionalization

The functionalization of the chloro-aryl-pyrimidine core is crucial for creating diverse derivatives. The chlorine atoms on the pyrimidine ring serve as versatile handles for introducing new chemical groups via cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Hiyama couplings, are powerful methods for forming new carbon-carbon bonds by reacting chloropyrimidines with organoboron or organosilane compounds, respectively. researchgate.netresearchgate.net

Research is focused on developing novel catalytic systems that offer higher efficiency, broader substrate scope, and improved selectivity. This includes the use of sterically hindered N-heterocyclic carbene (NHC) ligands that can control the site of reaction on di- or poly-halogenated pyrimidines. nih.gov Beyond palladium, other transition metals are being explored. Copper-catalyzed cyclization of ketones with nitriles provides an economical synthesis of pyrimidines, while nickel- and iridium-based catalysts offer unique reactivity for multicomponent reactions. figshare.commdpi.com

A significant frontier in this area is the direct C-H functionalization of the pyrimidine ring. nih.gov This strategy avoids the need for pre-functionalization with halogens, offering a more atom-economical and efficient route to new derivatives. Developing catalysts that can selectively activate specific C-H bonds on the pyrimidine or aryl rings is a major challenge and an area of intense investigation. nih.gov

Expanding the Interdisciplinary Applications in Emerging Fields of Chemical Science

While pyrimidine derivatives are well-established in medicinal chemistry and drug discovery, their unique electronic and photophysical properties are enabling their expansion into new interdisciplinary fields. researchgate.netresearchgate.net The electron-deficient nature of the pyrimidine ring makes it an excellent building block for materials used in organic electronics. alfa-chemistry.com

Aryl- and arylvinyl-pyrimidines have been extensively studied as luminescent materials for applications in Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net The ability to tune their optical properties by modifying the substituents on the pyrimidine and aryl rings allows for the creation of materials that emit light across the visible spectrum. researchgate.net Furthermore, the high electron affinity conferred by the pyrimidine unit makes these compounds suitable as electron-transporting materials in Organic Field-Effect Transistors (OFETs) and as acceptor materials in organic solar cells. researchgate.netalfa-chemistry.com The integration of chloro-aryl-pyrimidine scaffolds into larger π-conjugated systems is a promising strategy for developing next-generation organic semiconductor materials. alfa-chemistry.com

Q & A

Basic: What are the optimal synthetic routes for 4-Chloro-2-(3-chlorophenyl)pyrimidine, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves multi-step nucleophilic substitution or coupling reactions. Key steps include:

- Core Pyrimidine Formation: Start with a pyrimidine precursor (e.g., 2-aminopyrimidine) and introduce chloro and aryl groups via halogenation and Suzuki-Miyaura coupling .

- Reaction Optimization:

- Temperature: Elevated temperatures (80–120°C) enhance reaction rates but may increase side products. Lower temperatures (40–60°C) improve selectivity for aryl-chloro substitution .

- Solvents: Polar aprotic solvents (e.g., DMF, acetonitrile) favor nucleophilic substitutions, while toluene/THF mixtures are preferred for Pd-catalyzed couplings .

- Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling reactions, with ligand selection critical for minimizing dehalogenation side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.